molecular formula C17H20ClFN4O B6444558 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine CAS No. 2549016-22-8

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine

Cat. No.: B6444558
CAS No.: 2549016-22-8
M. Wt: 350.8 g/mol
InChI Key: MENJIVHIZCXXNQ-UHFFFAOYSA-N
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Description

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a unique organic compound with significant implications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine usually involves multi-step synthetic routes. Starting from easily accessible precursors, one common method includes the chlorination of pyridine followed by etherification with piperidine derivatives, and finally, ethylation and fluorination. Each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis is often optimized for cost-efficiency and scalability. This involves continuous flow reactions, automated control systems to monitor reaction parameters, and the use of catalysts to speed up the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes substitution, oxidation, and reduction reactions. Common Reagents and Conditions: During substitution reactions, it commonly reacts with nucleophiles like amines or thiols under basic conditions. Oxidation and reduction reactions may involve reagents such as potassium permanganate or hydrogen gas, respectively, often under controlled temperature and pressure. Major Products: Depending on the reagents and conditions, major products can vary from modified pyridine derivatives to piperidine transformations, each with unique properties and applications.

Scientific Research Applications

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a compound with wide-ranging applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, utilized in creating novel organic compounds.

  • Biology: It’s investigated for its role in biochemical pathways and interactions with proteins or nucleic acids.

  • Medicine: There’s ongoing research into its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

  • Industry: Utilized in the development of specialty chemicals and advanced materials, contributing to innovations in various sectors.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets, often involving binding to specific receptors or enzymes. This binding triggers a cascade of biochemical events that modulate physiological processes. For example, in medicinal applications, it may inhibit or activate particular pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine stands out due to its unique substituent configuration which confers distinct reactivity and interaction profiles:

  • Similar Compounds: Related compounds might include other fluoropyrimidines or chloropyridine derivatives.

  • Uniqueness: Its combination of functional groups provides unique electronic properties and steric factors, making it particularly useful in specific scientific and industrial applications.

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Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O/c1-2-14-16(19)17(22-11-21-14)23-7-4-12(5-8-23)10-24-15-3-6-20-9-13(15)18/h3,6,9,11-12H,2,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENJIVHIZCXXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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